(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol
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Overview
Description
(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a phenylethanol moiety, and an imine linkage
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzylisoquinoline alkaloids, have been synthesized with a benzo[d][1,3]dioxole structure . These alkaloids are known to interact with various receptors and enzymes in the body, but the specific targets of this compound need further investigation.
Mode of Action
These interactions could involve binding to the target, causing conformational changes that affect the target’s function .
Biochemical Pathways
These include pathways involved in neurotransmission, cell signaling, and metabolism
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including modulation of receptor activity, alteration of enzyme function, and changes in cell signaling
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Imine Formation: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate amine to form the imine linkage. This step often requires the use of dehydrating agents such as molecular sieves or anhydrous conditions to drive the reaction to completion.
Addition of the Phenylethanol Moiety: The final step involves the addition of the phenylethanol group, which can be introduced through a nucleophilic addition reaction using a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form the corresponding ketone.
Reduction: The imine linkage can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Sensors: Potential use in the development of sensors for detecting specific analytes.
Comparison with Similar Compounds
Similar Compounds
(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethylamine: Similar structure but with an amine instead of an alcohol.
(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylpropanol: Similar structure but with a propanol moiety.
Uniqueness
(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol is unique due to the presence of both the benzo[d][1,3]dioxole ring and the phenylethanol moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
(2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYOSFEAJTKGM-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C=N[C@@H](CO)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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